ethyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that is part of the thiophene family . Thiophenes are known for their biological activity and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves a multicomponent reaction . An interesting cyclization occurs when the amino-ester reacts with ethyl isothiocyanate, resulting in the formation of benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N affords the acylated ester .Molecular Structure Analysis
The molecular structure of this compound was confirmed by various spectroscopic methods such as FTIR, MS, and 1H-NMR .Chemical Reactions Analysis
The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 94–97 °C and an IR spectrum with peaks at 2983 (C–H str.), 1592 (C=C str.), 1649 (C=N str.), 1699 (C=O str., carbonyl), 1268 (C–O–C str.), 696 (C–S–C str., thiophene ring), 1533, 1344 (N–O str., aromatic) .Mechanism of Action
Future Directions
The compound has shown promising results in in vitro and in vivo studies, particularly in its antiproliferative potential against MCF-7 and HepG-2 cancer cell lines . Future research could focus on further exploring its potential as a therapeutic agent, particularly in the field of cancer treatment .
Properties
IUPAC Name |
ethyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-2-24-17(21)14-11-7-5-9-13(11)25-16(14)18-15(20)10-6-3-4-8-12(10)19(22)23/h3-4,6,8H,2,5,7,9H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLYPHDDPJOMRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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